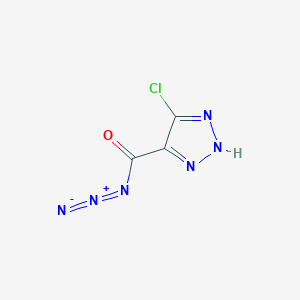

5-chloro-1H-1,2,3-triazole-4-carbonyl azide

Description

5-chloro-1H-1,2,3-triazole-4-carbonyl azide is a chemical compound belonging to the class of 1,2,3-triazoles This compound is characterized by the presence of a chloro group at the 5-position and a carbonyl azide group at the 4-position of the triazole ring

Properties

IUPAC Name |

5-chloro-2H-triazole-4-carbonyl azide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClN6O/c4-2-1(6-10-7-2)3(11)8-9-5/h(H,6,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOAEMUPIARSHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=C1Cl)C(=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-1,2,3-triazole-4-carbonyl azide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium azide to yield the desired carbonyl azide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Safety measures are crucial due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-1,2,3-triazole-4-carbonyl azide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, forming triazoles and other heterocycles.

Decomposition Reactions: The azide group can decompose to release nitrogen gas, leading to the formation of reactive intermediates.

Common Reagents and Conditions

Nucleophiles: Such as amines and thiols for substitution reactions.

Cycloaddition Partners: Alkynes and alkenes for cycloaddition reactions.

Decomposition Catalysts: Heat or light to induce azide decomposition.

Major Products Formed

Substitution Products: Depending on the nucleophile used.

Cycloaddition Products: Various triazole derivatives.

Decomposition Products: Reactive intermediates and nitrogen gas.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The 1,2,3-triazole scaffold is known for its potential in developing anticancer agents. Compounds derived from this structure have shown significant inhibition of various cancer cell lines. For instance, derivatives of 5-chloro-1H-1,2,3-triazole have been explored for their ability to inhibit c-Met kinases, which are implicated in cancer progression. Research indicates that modifications to the triazole structure can enhance potency and selectivity against cancer cells .

Antimicrobial Properties

Triazoles exhibit broad-spectrum antimicrobial activity. The incorporation of the azide group enhances the reactivity of these compounds, enabling them to act as effective antimicrobial agents. Studies have demonstrated that triazole derivatives can inhibit bacterial growth and possess antifungal properties, making them valuable in treating infections caused by resistant strains .

Antiviral Applications

Recent research has highlighted the antiviral potential of triazole derivatives against viruses such as SARS-CoV-2. The structural features of 5-chloro-1H-1,2,3-triazole-4-carbonyl azide may facilitate interactions with viral proteins, potentially leading to the development of new antiviral therapies .

Material Science

Polymer Chemistry

this compound can serve as a building block for synthesizing functional polymers. Its azide group allows for click chemistry applications, which can be utilized to create polymers with specific properties for use in coatings, adhesives, and other materials . The versatility of the triazole ring enables the incorporation of various functional groups, enhancing material performance.

Chemical Synthesis

Click Chemistry

The compound is a valuable precursor in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient synthesis of complex molecules from simple precursors. The ability to form stable triazole linkages through this method has implications in drug discovery and materials development .

Case Studies

Mechanism of Action

The mechanism of action of 5-chloro-1H-1,2,3-triazole-4-carbonyl azide involves its reactivity towards various chemical species. The azide group can undergo cycloaddition reactions, forming stable triazole rings. The chloro group can be substituted by nucleophiles, leading to the formation of diverse derivatives. These reactions are facilitated by the electronic properties of the triazole ring, which stabilize the transition states and intermediates.

Comparison with Similar Compounds

Similar Compounds

- 5-chloro-1H-1,2,3-triazole-4-carboxylic acid

- 5-chloro-1H-1,2,3-triazole-4-carbonyl chloride

- 1,2,3-triazole-4-carbonyl azide

Uniqueness

5-chloro-1H-1,2,3-triazole-4-carbonyl azide is unique due to the presence of both a chloro group and a carbonyl azide group on the triazole ring. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research applications.

Biological Activity

5-Chloro-1H-1,2,3-triazole-4-carbonyl azide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

This compound is characterized by its triazole ring structure, which is known for its stability and reactivity. The synthesis typically involves the azidation of 5-chloro-1H-1,2,3-triazole-4-carboxylic acid derivatives using sodium azide under controlled conditions. This method allows for the introduction of the azide functional group without compromising the integrity of the triazole core.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Studies have shown that triazole derivatives exhibit potent antimicrobial effects against various bacterial and fungal strains. For instance, compounds containing the triazole moiety have demonstrated higher inhibition rates compared to traditional antibiotics like metronidazole .

- Anticancer Properties : The compound has been evaluated for its anticancer potential. Research indicates that certain triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : 5-chloro-1H-1,2,3-triazole derivatives have shown promise as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and tumor progression. The presence of halogen substitutions in the aryl ring significantly enhances IDO inhibition potency .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Receptor Interaction : The compound interacts with specific receptors or enzymes, modulating their activity. For example, it may inhibit metabolic enzymes involved in drug metabolism or signal transduction pathways related to cancer progression.

- Cell Cycle Modulation : In cancer cells, triazole derivatives can induce cell cycle arrest at specific phases (G1 or G2), leading to reduced proliferation and increased apoptosis rates.

- Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis pathways.

Case Studies

Several studies have investigated the biological activity of 5-chloro-1H-1,2,3-triazole derivatives:

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 5-chloro-1H-1,2,3-triazole-4-carbonyl azide, and how can reaction conditions influence yield?

A common method involves diazotization of a hydrazide precursor (e.g., 5-methyl-1-aryl-1H-1,2,3-triazole-4-carbohydrazide) with sodium nitrite in an acidic dioxane-water mixture at 2–6°C, followed by azide introduction . Yield optimization requires strict temperature control (<10°C) to prevent decomposition of the azide group. Variations in solvent polarity (e.g., acetic acid vs. dioxane) and stoichiometry of NaNO₂ (3 equivalents) are critical for achieving >90% yields, as shown in analogous triazole syntheses .

Q. How can the structure of this compound be validated experimentally?

X-ray crystallography using programs like SHELXL (for refinement) and WinGX (for data processing) is the gold standard. Key metrics include bond lengths (C–N: ~1.33 Å, N–N: ~1.25 Å) and anisotropic displacement parameters for the azide group . Complementary techniques:

- IR spectroscopy : Confirm the azide stretch at ~2159 cm⁻¹ and carbonyl (C=O) at ~1687 cm⁻¹ .

- ¹H/¹³C NMR : Aromatic protons (δ 7.42 ppm for phenyl groups) and carboxamide carbons (δ ~165 ppm) .

Q. What are the primary reactivity patterns of this compound in click chemistry applications?

The azide group participates in Huisgen 1,3-dipolar cycloaddition with terminal alkynes to form 1,2,3-triazoles, a cornerstone of click chemistry . Reactivity is enhanced by electron-withdrawing substituents (e.g., Cl at position 5), which polarize the azide moiety. Copper(I)-catalyzed conditions (CuAAC) accelerate the reaction, but metal-free alternatives (e.g., strain-promoted) are viable for sensitive applications .

Advanced Research Questions

Q. How do tautomeric equilibria or conformational isomerism affect the stability of this compound?

Chlorinated triazoles exhibit tautomerism; for example, 5-chloro-1H-1,2,4-triazole exists as 3-chloro-1H (most stable), 5-chloro-1H, and 3-chloro-4H tautomers . Stability is influenced by:

Q. How can researchers resolve contradictions in reported bioactivity data for triazole-azide derivatives?

Discrepancies in cytotoxicity or enzyme inhibition may arise from:

- Purity : Trace impurities (e.g., unreacted hydrazides) skew bioassays. Validate via HPLC (≥97% purity) .

- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times alter IC₅₀ values. Standardize protocols using MTT assays with triplicate replicates .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

- DFT calculations : Model transition states for azide displacement (e.g., SN² with thiols or amines). Focus on Fukui indices to identify electrophilic centers .

- Molecular docking : Screen interactions with biological targets (e.g., enzymes with nucleophilic active sites) using software like AutoDock Vina .

Q. How can crystallographic disorder in the azide group be addressed during refinement?

Use SHELXL 's PART and SUMP instructions to model disorder. Anisotropic refinement with ISOR restraints stabilizes thermal parameters. For severe cases, twinning (e.g., via SHELXD) or high-resolution data (≤0.8 Å) may be required .

Methodological Challenges & Solutions

Q. What strategies improve the reproducibility of high-yield syntheses of this compound?

Q. How can high-resolution mass spectrometry (HRMS) distinguish this compound from isomeric analogs?

HRMS with ESI+ ionization provides exact mass (e.g., [M+H]⁺ for C₄H₂ClN₆O: calc. 200.9804). Isotopic patterns (²⁵% for Cl) confirm molecular composition. Compare with synthetic intermediates (e.g., hydrazides) to rule out isomers .

Q. What are the limitations of using sodium azide (NaN₃) as an azide source, and are there safer alternatives?

NaN₃ poses explosion risks under acidic conditions. Alternatives:

- Trimethylsilyl azide (TMSN₃) : Safer, though less reactive.

- Copper-catalyzed azide transfer : Uses stable azide donors (e.g., DPPA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.